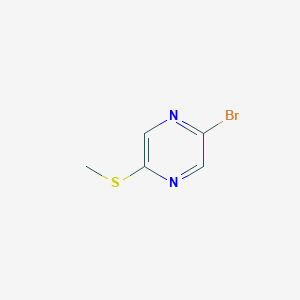

2-Bromo-5-(methylthio)pyrazine

Übersicht

Beschreibung

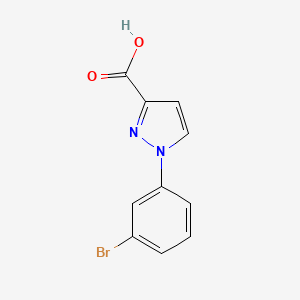

2-Bromo-5-(methylthio)pyrazine is a chemical compound with the CAS Number: 1049026-49-4 . It has a molecular weight of 205.08 . The compound is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

2-Bromo-5-(methylthio)pyrazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.08 . It should be stored in a refrigerator . The compound has a boiling point of 271℃ and a density of 1.72 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Pyrazine derivatives, including those structurally related to 2-Bromo-5-(methylthio)pyrazine, have been investigated for their potential as corrosion inhibitors. Studies have shown that pyrazine compounds, such as 2-amino-5-bromopyrazine, exhibit significant inhibitory effects on steel corrosion in acidic solutions. The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates. Molecular dynamics simulations and quantum chemical calculations have been employed to understand the adsorption behavior and the interaction of these molecules with metal surfaces, confirming their potential as effective corrosion inhibitors (Obot & Gasem, 2014), (Li, Deng, & Fu, 2011).

Optoelectronic Materials

Pyrazine-based compounds, including those related to 2-Bromo-5-(methylthio)pyrazine, have been explored for their applications in optoelectronic materials. These compounds are integral to the synthesis of various organic electronic devices due to their ability to facilitate electron transport and light emission. Their structural properties, such as the presence of electron-rich and electron-deficient regions, make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The synthesis and characterization of these compounds, along with their incorporation into polymeric systems, have been studied to optimize their optoelectronic properties for potential applications in electronic and photonic devices (Stagni et al., 2008), (Zhou et al., 2010).

Wirkmechanismus

Mode of Action

It is known that pyrazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Pyrazine derivatives have been shown to interact with a variety of biochemical pathways, but the specific pathways influenced by 2-Bromo-5-(methylthio)pyrazine require further investigation .

Result of Action

Given the range of activities exhibited by pyrazine derivatives, it is likely that 2-Bromo-5-(methylthio)pyrazine could have multiple effects at the molecular and cellular levels .

Safety and Hazards

2-Bromo-5-(methylthio)pyrazine is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-bromo-5-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYYWEIFRRHWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673178 | |

| Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049026-49-4 | |

| Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)